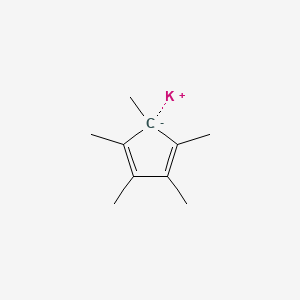

Potassium pentamethylcyclopentadienide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El pentametilciclopentadienuro de potasio es un compuesto organometálico con la fórmula química C10H15K. Es una sal de potasio del pentametilciclopentadieno y es conocido por su uso en diversas reacciones químicas y aplicaciones. El compuesto se caracteriza por su alta reactividad y se utiliza a menudo como reactivo en la síntesis orgánica y la química organometálica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El pentametilciclopentadienuro de potasio se prepara típicamente mediante la reacción del pentametilciclopentadieno con hidruro de potasio. La reacción se lleva a cabo en una atmósfera inerte, generalmente bajo nitrógeno o argón, para evitar la oxidación. La reacción procede de la siguiente manera:

C5(CH3)5H+KH→C5(CH3)5K+H2

La reacción es exotérmica y generalmente se lleva a cabo en un solvente como el tetrahidrofurano (THF) para facilitar la disolución de los reactivos y el producto {_svg_1}.

Métodos de producción industrial

En un entorno industrial, la preparación del pentametilciclopentadienuro de potasio sigue principios similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados garantiza una calidad y un rendimiento consistentes. Las condiciones de reacción se controlan cuidadosamente para optimizar el proceso de producción y minimizar la formación de subproductos .

Análisis De Reacciones Químicas

Tipos de reacciones

El pentametilciclopentadienuro de potasio experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar radicales pentametilciclopentadienilo.

Reducción: Puede actuar como agente reductor en ciertas reacciones.

Sustitución: Participa fácilmente en reacciones de sustitución nucleófila, donde el ion potasio es reemplazado por otros cationes.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en reacciones con pentametilciclopentadienuro de potasio incluyen haluros, ácidos y otros electrófilos. Las reacciones se llevan a cabo típicamente bajo una atmósfera inerte para evitar reacciones secundarias no deseadas. Los solventes como el THF, el tolueno y el hexano se utilizan comúnmente .

Productos principales

Los productos principales formados a partir de reacciones que involucran pentametilciclopentadienuro de potasio dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones con haluros pueden producir haluros de pentametilciclopentadienilo, mientras que las reacciones con ácidos pueden producir pentametilciclopentadieno .

Aplicaciones Científicas De Investigación

El pentametilciclopentadienuro de potasio tiene una amplia gama de aplicaciones en la investigación científica:

Biología: El compuesto se utiliza en el estudio de sistemas biológicos, particularmente en la investigación de mecanismos enzimáticos e interacciones de iones metálicos.

Mecanismo De Acción

El mecanismo de acción del pentametilciclopentadienuro de potasio implica su capacidad de donar electrones y formar complejos estables con varios iones metálicos. El compuesto actúa como un ligando, coordinándose con los centros metálicos y estabilizándolos en diferentes estados de oxidación. Esta propiedad es particularmente útil en la síntesis de complejos metálicos y en procesos catalíticos .

Comparación Con Compuestos Similares

El pentametilciclopentadienuro de potasio se puede comparar con otros compuestos similares, como:

Pentametilciclopentadienuro de sodio: Similar en estructura y reactividad, pero con sodio como catión en lugar de potasio.

Pentametilciclopentadienuro de litio: Otro compuesto similar con litio como catión, que a menudo se utiliza en aplicaciones similares, pero con perfiles de reactividad diferentes.

Ciclopentadienuro de potasio: Un compuesto relacionado con un ligando ciclopentadienilo en lugar de un ligando pentametilciclopentadienilo, que exhibe diferentes propiedades químicas y reactividad.

La singularidad del pentametilciclopentadienuro de potasio radica en su capacidad de formar complejos estables con una amplia gama de iones metálicos, lo que lo convierte en un reactivo versátil en la química organometálica y la catálisis .

Propiedades

Número CAS |

94348-92-2 |

|---|---|

Fórmula molecular |

C10H15K |

Peso molecular |

174.32 g/mol |

Nombre IUPAC |

potassium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |

InChI |

InChI=1S/C10H15.K/c1-6-7(2)9(4)10(5)8(6)3;/h1-5H3;/q-1;+1 |

Clave InChI |

CNTPKXIECBGFKF-UHFFFAOYSA-N |

SMILES canónico |

C[C-]1C(=C(C(=C1C)C)C)C.[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)

![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)